6-ethyl-4-(4-ethylpiperazin-1-yl)-3-(4-methylbenzenesulfonyl)quinoline
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Description
6-ethyl-4-(4-ethylpiperazin-1-yl)-3-(4-methylbenzenesulfonyl)quinoline is a useful research compound. Its molecular formula is C24H29N3O2S and its molecular weight is 423.58. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Modeling
6-Ethyl-4-(4-ethylpiperazin-1-yl)-3-tosylquinoline and its analogs have been studied for their chemical synthesis methods and structural modeling. These studies provide insights into the compound's potential for modeling the active sites of type 3 copper proteins, which are significant in understanding enzyme activities in biological systems. For instance, unsymmetrical compartmental dinucleating ligands, including compounds with piperazine structures, have been synthesized to model the active site of type 3 copper proteins. These studies reveal the influence of heteroatoms in the ligand structure on the enzyme-like activity, offering a pathway for designing enzyme mimetics or understanding enzyme function (Merkel et al., 2005).
Antibacterial and Pharmacological Properties
Compounds structurally related to 6-Ethyl-4-(4-ethylpiperazin-1-yl)-3-tosylquinoline, like temafloxacin hydrochloride, have been extensively researched for their antibacterial activities and pharmacological properties. Such studies are crucial in the development of new antibacterial agents with potential broad-spectrum antimicrobial activity. The synthesis and evaluation of the enantiomers of temafloxacin hydrochloride underscore the importance of stereochemistry in the antibacterial efficacy and pharmacological profile of such compounds (Chu et al., 1991).
Antitubercular and Antibacterial Agents
Research on derivatives of 6-Ethyl-4-(4-ethylpiperazin-1-yl)-3-tosylquinoline, such as 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-substitutedpiperazin-1-yl)quinoline-3-carboxylic acid derivatives, has shown promising in vitro anti-tubercular and antibacterial activity. These findings are significant in the ongoing search for new treatments against resistant strains of tuberculosis and other bacterial infections, highlighting the therapeutic potential of such compounds (Suresh et al., 2014).
Anticonvulsant Activity
The exploration of hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and 2-(2,5-dioxopyrrolidin-1-yl)butanamides, which incorporate chemical fragments of known antiepileptic drugs, has led to the discovery of new potential anticonvulsant agents. Such research is pivotal in developing more effective treatments for epilepsy, particularly in pharmacoresistant forms of the disease (Kamiński et al., 2015).
Antihypertensive Activity
Compounds like 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazoline derivatives, which are structurally similar to 6-Ethyl-4-(4-ethylpiperazin-1-yl)-3-tosylquinoline, have been studied for their antihypertensive activity. Such research contributes to the development of new therapeutic options for managing hypertension, particularly in cases where current treatments are ineffective (Sekiya et al., 1983).
Properties
IUPAC Name |
6-ethyl-4-(4-ethylpiperazin-1-yl)-3-(4-methylphenyl)sulfonylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2S/c1-4-19-8-11-22-21(16-19)24(27-14-12-26(5-2)13-15-27)23(17-25-22)30(28,29)20-9-6-18(3)7-10-20/h6-11,16-17H,4-5,12-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNHROQIFWTCER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCN(CC4)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.